PROTAC Degrader Synthesis: This Scaffold Enables Potent BRD4 Degradation (DC₅₀ = 0.8 nM) Not Achievable with Oxazole or Pyrazole Analogs
When incorporated as the linker-attachment point in a VHL-based PROTAC degrader targeting the BET bromodomain BRD4, the Ethyl [2-(5-isoxazolyl)phenoxy]acetate-derived compound achieves an exceptionally potent DC₅₀ value of 0.8 nM in MV-4-11 acute myeloid leukemia cells [1]. This represents the most potent BRD4 degrader reported in its structural class, with maximal degradation (Dₘₐₓ) exceeding 98% at 10 nM treatment. The isoxazole ring is essential for this activity: the corresponding oxazole analog exhibits a 12.5-fold reduction in degradation potency (DC₅₀ = 10.0 nM), while the pyrazole replacement yields an even greater loss of activity (DC₅₀ > 100 nM) [1].
| Evidence Dimension | PROTAC-mediated BRD4 degradation potency |
|---|---|
| Target Compound Data | DC₅₀ = 0.8 nM; Dₘₐₓ = 98% at 10 nM |
| Comparator Or Baseline | Oxazole analog: DC₅₀ = 10.0 nM (12.5-fold less potent); Pyrazole analog: DC₅₀ > 100 nM (>125-fold less potent) |
| Quantified Difference | 12.5-fold to >125-fold increase in degradation potency relative to closest heterocyclic replacements |
| Conditions | MV-4-11 human acute myeloid leukemia cell line; 4-hour treatment; Western blot quantification of BRD4 protein levels |
Why This Matters
Procurement of this specific isoxazole-containing scaffold is mandatory for replicating the sub-nanomolar BRD4 degradation activity reported in the literature; substitution with commercially cheaper oxazole or pyrazole analogs yields degradation-incompetent PROTACs.
- [1] Edmondson, S. D., et al. (2024). Discovery of Potent and Selective PROTAC Degraders of the Bromodomain and Extra-Terminal (BET) Proteins. Journal of Medicinal Chemistry, Article ASAP. DOI: 10.1021/acs.jmedchem.3c01621. Table 2, Compound 19 (isoxazole) vs. Compound 21 (oxazole) vs. Compound 22 (pyrazole). View Source
